molecular formula C22H18N4 B12823068 N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine

N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine

Cat. No.: B12823068
M. Wt: 338.4 g/mol
InChI Key: XXCCBJLQMRHXKM-UHFFFAOYSA-N
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Description

“N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine” is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an indene moiety, a pyridine ring, and a quinazoline core, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indene Moiety: Starting from a suitable precursor, the indene ring can be synthesized through cyclization reactions.

    Quinazoline Core Construction: The quinazoline core can be constructed via condensation reactions involving appropriate amines and aldehydes.

    Pyridine Ring Introduction: The pyridine ring can be introduced through coupling reactions, such as Suzuki or Heck coupling.

    Final Assembly: The final compound is obtained by linking the indene, pyridine, and quinazoline units through amide or amine bond formation.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

“N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the pyridine or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic media).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Indene Derivatives: Compounds with similar indene structures, used in various chemical and pharmaceutical applications.

    Pyridine Derivatives: Compounds like pyridoxine (vitamin B6) and nicotinamide, which have biological significance.

Uniqueness

“N-(2,3-Dihydro-1H-inden-2-yl)-2-(pyridin-3-yl)quinazolin-4-amine” is unique due to its combination of indene, pyridine, and quinazoline moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C22H18N4

Molecular Weight

338.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)-2-pyridin-3-ylquinazolin-4-amine

InChI

InChI=1S/C22H18N4/c1-2-7-16-13-18(12-15(16)6-1)24-22-19-9-3-4-10-20(19)25-21(26-22)17-8-5-11-23-14-17/h1-11,14,18H,12-13H2,(H,24,25,26)

InChI Key

XXCCBJLQMRHXKM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=CC=CC=C21)NC3=NC(=NC4=CC=CC=C43)C5=CN=CC=C5

Origin of Product

United States

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